2-Ethynyl-1,4-dimethylbenzene
Overview
Description
2-Ethynyl-1,4-dimethylbenzene is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where two methyl groups and one ethynyl group are substituted on the benzene ring. This compound is also known by its IUPAC name, 1-ethynyl-2,5-dimethylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-1,4-dimethylbenzene can be synthesized through various methods. One common method involves the alkylation of 1,4-dimethylbenzene (p-xylene) with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or other substituted benzene derivatives.
Scientific Research Applications
2-Ethynyl-1,4-dimethylbenzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethynyl-1,4-dimethylbenzene involves its interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The benzene ring provides a stable aromatic framework, allowing for electrophilic substitution reactions to occur. These reactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,4-dimethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
2,5-Dimethylstyrene: Similar structure but with a vinyl group instead of an ethynyl group.
1,4-Dimethyl-2-vinylbenzene: Another similar compound with a vinyl group.
Uniqueness
2-Ethynyl-1,4-dimethylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. The ethynyl group allows for specific reactions such as alkyne metathesis and cycloaddition, which are not possible with ethyl or vinyl groups .
Properties
IUPAC Name |
2-ethynyl-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIVBVNLZPXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571294 | |
Record name | 2-Ethynyl-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-70-7 | |
Record name | 2-Ethynyl-1,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74331-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethynyl-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethynyl-1,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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